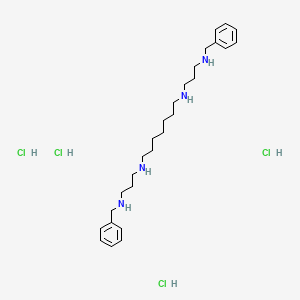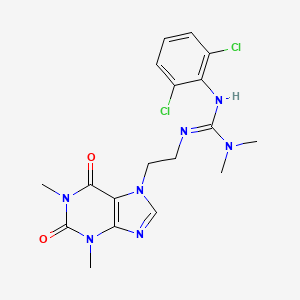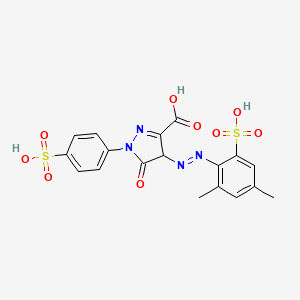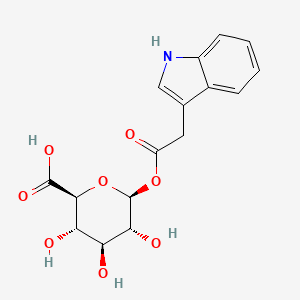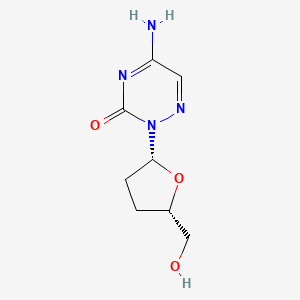
2',3'-Dideoxy-6-azacytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Aza-2’-deoxycytidine, commonly known as 6-Aza-ddC, is a pyrimidine nucleoside analogue. This compound is structurally similar to cytidine but contains a nitrogen atom in place of a carbon atom in the pyrimidine ring. It is known for its potential antitumor and antiviral activities, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aza-2’-deoxycytidine typically involves the modification of cytidine or its derivatives. One common method includes the introduction of a nitrogen atom into the pyrimidine ring through a series of chemical reactions. This process often involves the use of reagents such as ammonia or amines under specific conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of 6-Aza-2’-deoxycytidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
化学反应分析
Types of Reactions
6-Aza-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as ammonia or amines, and electrophiles under specific pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
科学研究应用
6-Aza-2’-deoxycytidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes, including DNA replication and repair.
Medicine: Investigated for its potential as an antitumor and antiviral agent, particularly in the treatment of cancers and viral infections.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 6-Aza-2’-deoxycytidine involves its incorporation into DNA, where it interferes with DNA synthesis and function. This compound can inhibit DNA methyltransferases, leading to hypomethylation of DNA and subsequent reactivation of silenced genes. It also induces DNA damage and apoptosis in cancer cells, contributing to its antitumor effects. The molecular targets and pathways involved include DNA methyltransferases, DNA repair enzymes, and apoptotic pathways.
相似化合物的比较
6-Aza-2’-deoxycytidine is similar to other nucleoside analogues such as 5-azacytidine and 5-aza-2’-deoxycytidine. it is unique in its specific structure and mechanism of action. While 5-azacytidine is primarily incorporated into RNA, 6-Aza-2’-deoxycytidine is incorporated into DNA, leading to different cellular effects. Additionally, 6-Aza-2’-deoxycytidine has shown distinct antitumor and antiviral activities compared to other nucleoside analogues.
List of Similar Compounds
- 5-Azacytidine
- 5-Aza-2’-deoxycytidine
- Cytarabine
- Gemcitabine
属性
CAS 编号 |
129454-15-5 |
|---|---|
分子式 |
C8H12N4O3 |
分子量 |
212.21 g/mol |
IUPAC 名称 |
5-amino-2-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazin-3-one |
InChI |
InChI=1S/C8H12N4O3/c9-6-3-10-12(8(14)11-6)7-2-1-5(4-13)15-7/h3,5,7,13H,1-2,4H2,(H2,9,11,14)/t5-,7+/m0/s1 |
InChI 键 |
IUXKWQRHVOZLOR-CAHLUQPWSA-N |
手性 SMILES |
C1C[C@@H](O[C@@H]1CO)N2C(=O)N=C(C=N2)N |
规范 SMILES |
C1CC(OC1CO)N2C(=O)N=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


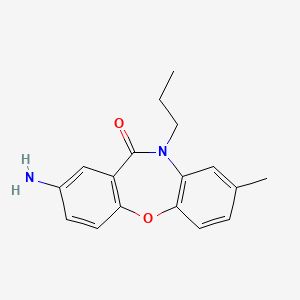
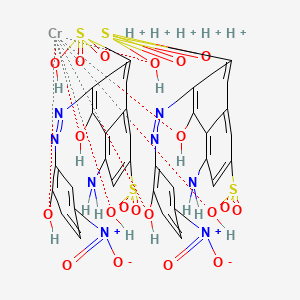
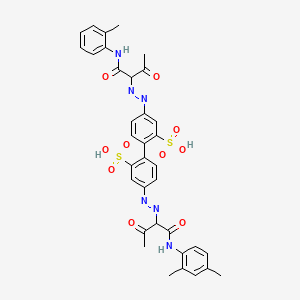
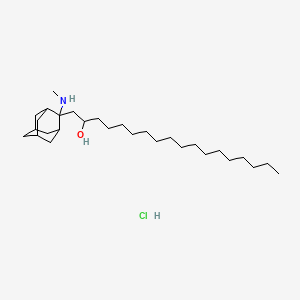
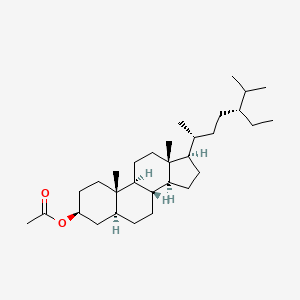
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)


![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
